5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
CAS No.: 549548-25-6
Cat. No.: VC21110428
Molecular Formula: C19H12N2O2
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 549548-25-6 |
|---|---|
| Molecular Formula | C19H12N2O2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde |
| Standard InChI | InChI=1S/C19H12N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,20-21,23H |
| Standard InChI Key | UBSNONGPZJJCAD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC4=C(C5=C(N4)C=CC(=C5)O)C(=C3N2)C=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC4=C(C5=C(N4)C=CC(=C5)O)C(=C3N2)C=O |
Introduction
Chemical Identity and Structural Characteristics
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde represents a structurally complex heterocyclic compound with specific functional groups that define its chemical identity. The compound is characterized by its fused indole and carbazole structure, providing a rigid scaffold that facilitates specific molecular recognition events in biological systems. The presence of an aldehyde group at the 6-position and a hydroxy group at the 8-position enhances its reactivity and potential for biological interactions.
Chemical Properties
The fundamental chemical properties of 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 549548-25-6 |
| Molecular Formula | C19H12N2O2 |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | 2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carboxaldehyde |
| Classification | Nitrogen heterocycle |
| Key Functional Groups | Aldehyde (6-position), Hydroxy (8-position) |
The compound features a characteristic indolo[3,2-b]carbazole core structure, which is significant in many biological systems. The specific positioning of the hydroxy and aldehyde groups contributes to its potential interactions with biological targets and distinguishes it from related compounds in this family.
Synthesis Methods
Related Synthetic Procedures
Synthetic approaches to similar indolo[3,2-b]carbazole derivatives, such as ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate, involve reactions utilizing methanesulfonic acid as a catalyst. For instance, one documented procedure involves:
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Reaction of ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate with methanesulfonic acid
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Heating the mixture at approximately 105°C under gentle reflux
Similar methodologies, with appropriate modifications to introduce the hydroxy group at the 8-position, might be employed for the synthesis of 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde.
Biological Activities and Receptor Interactions
Interaction with Biological Receptors
Research indicates that compounds related to indolo[3,2-b]carbazoles can interact with various biological receptors, including the aryl hydrocarbon receptor (AHR). The structurally similar compound 6-Formylindolo[3,2-b]carbazole (FICZ) demonstrates an extremely high affinity (Kd = 7 x 10^-11 M) for binding to the AHR . This suggests that 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde may also interact with this receptor, potentially with modified affinity due to its structural differences, particularly the hydroxy group at the 8-position.
Comparative Receptor Binding Properties
The table below compares the structural features that may influence the receptor binding properties of 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde with related compounds:
| Compound | Key Structural Features | Potential Impact on Receptor Binding |
|---|---|---|
| 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | Hydroxy group at 8-position, Aldehyde at 6-position | Enhanced hydrogen bonding capacity, Modified receptor interactions |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Aldehyde at 6-position, No hydroxy group | High AHR binding affinity documented |
| 5,11-dihydro-6-Methyl-indolo[3,2-b]carbazole | Methyl group at 6-position | Different electronic properties and receptor interactions |
The unique substitution pattern in 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde likely contributes to its specific biological activity profile, distinguishing it from other members of this compound family.
Comparison with Structurally Related Compounds
Structural Analogs
Several compounds structurally related to 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde have been identified and studied:
These structural variations likely contribute to differences in chemical reactivity, stability, and biological activity profiles among these compounds.
Formation and Stability Considerations
Research on related compounds such as FICZ indicates interesting environmental reactivity. For instance, FICZ can be formed through photooxidation of tryptophan and is subject to light-dependent decomposition . This suggests that 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde might also demonstrate interesting photochemical properties that could influence its stability and environmental persistence.
Research Status and Future Directions
Current Research Status
Research on 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde appears to be at a developing stage, with ongoing efforts likely focused on:
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Optimizing synthetic routes to improve yield and purity
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Characterizing its physical, chemical, and biological properties
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Investigating structure-activity relationships within this compound class
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Exploring potential applications in chemical biology and medicinal chemistry
The compound's structural complexity and potential biological relevance make it an attractive target for continued investigation.
Future Research Directions
Several promising avenues for future research on 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde include:
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Detailed mechanistic studies of its interactions with the AHR and other biological receptors
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Investigation of its metabolic fate and pharmacokinetic properties
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Development of structural derivatives with enhanced properties for specific applications
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Exploration of its potential as a lead compound for drug discovery efforts
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Comparative studies with other indolo[3,2-b]carbazole derivatives to establish comprehensive structure-activity relationships
These research directions could significantly advance understanding of this compound and its potential applications in chemical biology and medicine.
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